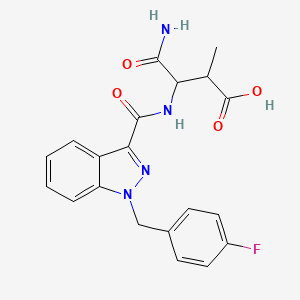
CPTH6 (hydrobromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPTH6 is a thiazole derivative that inhibits the lysine acetyltransferase activity of Gcn5 and pCAF but not p300 or CBP. It blocks the acetylation of H3/H4 histones and α-tubulin in several leukemia cell lines. CPTH6 reduces cell viability, arresting cell cycling in the G0/G1 phase and inducing apoptosis. It impairs autophagy in a variety of tumor cell lines, at least in part by altering ATG7-mediated elongation of autophagosomal membranes.
Applications De Recherche Scientifique
Histone Hypoacetylation and Apoptosis Induction in Leukemia
CPTH6, a thiazole derivative, has been studied for its effects on histone acetylation and histone acetyltransferase (HAT) activity in yeast. This compound inhibits Gcn5 and pCAF HAT activity, leading to reduced acetylation of H3/H4 histones and α-tubulin in leukemia cell lines. It induces apoptosis and cell cycle arrest in acute myeloid leukemia and solid tumor cell lines, suggesting its potential as a tool for discovering molecular targets of HAT and developing new anticancer therapies (Trisciuoglio et al., 2011).
Impact on Autophagy in Human Tumor Cells
CPTH6 has been shown to affect autophagy in human tumor cells. It induces a significant increase in autophagic features, such as the membrane-bound form of microtubule-associated protein 1 light chain 3 (LC3B-II) levels. This compound disrupts the autophagic flux through a noncanonical mechanism, suggesting its potential as an antineoplastic agent (Ragazzoni et al., 2013).
Inhibition of Tumor Angiogenesis
CPTH6 has been found to impair angiogenesis-related functions in both endothelial and lung cancer cells. It modulates the VEGF/VEGFR2 pathway and affects the cytoskeletal organization of cancer cells. This suggests that histone acetyltransferases, inhibited by CPTH6, play a role in tumor angiogenesis, proposing its use in antiangiogenic cancer therapy (Di Martile et al., 2020).
Targeting Lung Cancer Stem-like Cells
CPTH6 preferentially targets lung cancer stem-like cells derived from non-small cell lung cancer patients. It exhibits a stronger growth-inhibitory effect in patient-derived lung cancer stem-like cells than in established cell lines. CPTH6's action includes inducing apoptosis and reducing stemness markers, suggesting its efficacy in targeting lung cancer stem cells (Di Martile et al., 2016).
Propriétés
Formule moléculaire |
C15H16ClN3S · HBr |
|---|---|
Poids moléculaire |
386.7 |
InChI |
InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; |
Clé InChI |
FTEQRZOKSCOLKS-PUBYZPQMSA-N |
SMILES |
ClC(C=C1)=CC=C1C2=CSC(N/N=C3CCC(C)C3)=N2.Br |
Synonymes |
3-methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, cyclopentanone, hydrobromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)
